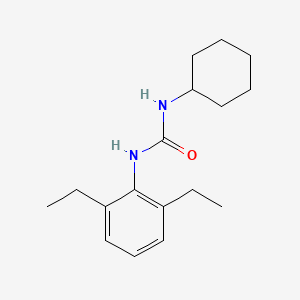
4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives have been developed in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and has a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with benzofuran compounds, have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” could potentially be explored for its efficacy against similar viral pathogens.
Anti-inflammatory and Analgesic Properties
Compounds derived from indole have been found to possess anti-inflammatory and analgesic activities . They have shown promising results in comparison to established medications like indomethacin and celecoxib . This indicates that our compound of interest may also be researched for its potential to reduce inflammation and alleviate pain.
Antitubercular Activity
Derivatives of indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The structural framework of benzofuran derivatives could be modified to enhance their activity against tuberculosis, making “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” a candidate for further study in this field.
β-Amyloid Aggregation Inhibition
Benzofuran derivatives have been synthesized as potent inhibitors of β-amyloid aggregation, a key factor in the development of Alzheimer’s disease . The specific compound “5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran” has been highlighted for its efficiency in this role, suggesting that related compounds like “4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate” may also serve as promising Alzheimer’s therapeutic agents.
Pharmacological Evaluation
The pharmacological properties of benzofuran derivatives are continually being evaluated for various therapeutic applications. The compound could be included in studies to assess its pharmacokinetics, safety profile, and efficacy in treating different diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methoxyphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-10-14-9-11(18)3-8-15(14)22-16(10)17(19)21-13-6-4-12(20-2)5-7-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAPKALQKSPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)